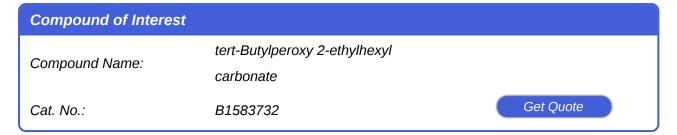


Spectroscopic Profile of tert-Butylperoxy 2ethylhexyl carbonate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-Butylperoxy 2-ethylhexyl carbonate** (CAS No. 34443-12-4). Due to the limited availability of direct experimental spectra in publicly accessible databases, this document combines available data with predicted spectroscopic information based on the compound's structure and known spectroscopic principles. This guide is intended to support research, development, and quality control activities where the characterization of this organic peroxide is essential.

Chemical Structure and Properties

Tert-Butylperoxy 2-ethylhexyl carbonate is an organic peroxide commonly used as an initiator in polymerization processes.[1][2] Its molecular structure consists of a tert-butylperoxy group connected to a 2-ethylhexyl carbonate moiety.

Molecular Formula: C13H26O4 Molecular Weight: 246.34 g/mol [3]

Structure:

Caption: Molecular structure of tert-Butylperoxy 2-ethylhexyl carbonate.

Spectroscopic Data



The following sections present the available and predicted spectroscopic data for **tert-Butylperoxy 2-ethylhexyl carbonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental NMR spectra are not readily available, predicted ¹H and ¹³C NMR data are presented below based on established chemical shift correlations.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.1 - 4.3	d	2H	O-CH2-CH
~1.6 - 1.7	m	1H	O-CH ₂ -CH
~1.2 - 1.5	m	8H	-(CH2)4-CH3
1.34	S	9H	-O-O-C(CH ₃) ₃
~0.8 - 1.0	t	6H	-CH₂-CH₃ and -CH- CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data



Chemical Shift (ppm)	Assignment
~155	C=O (carbonate)
~83	-O-O-C(CH ₃) ₃
~70	O-CH ₂ -CH
~38	O-CH ₂ -CH
~30	-(CH ₂) ₄ -CH ₃
~29	-(CH ₂) ₄ -CH ₃
~26	-O-O-C(CH ₃) ₃
~23	-(CH ₂) ₄ -CH ₃
~14	-CH₃
~11	-CH₃

Infrared (IR) Spectroscopy

An FTIR spectrum for **tert-Butylperoxy 2-ethylhexyl carbonate** is noted as available in the SpectraBase database.[3] The expected characteristic absorption bands are summarized in Table 3.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretching (alkyl)
~1760	Strong	C=O stretching (peroxycarbonate)
1465-1450	Medium	C-H bending (CH ₂)
1390-1365	Medium	C-H bending (CH₃)
1250-1150	Strong	C-O stretching (carbonate)
880-840	Medium	O-O stretching (peroxide)



Mass Spectrometry (MS)

An experimental mass spectrum for **tert-Butylperoxy 2-ethylhexyl carbonate** is not publicly available. The predicted fragmentation pattern under electron ionization (EI) is described below. The molecular ion (m/z 246) may be weak or absent due to the labile peroxide bond.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment	
246	[M] ⁺ (Molecular Ion)	
189	[M - O-C(CH ₃) ₃] ⁺	
113	[CH3(CH2)3CH(C2H5)CH2]+	
89	[O-O-C(CH ₃) ₃] ⁺	
73	[O-C(CH ₃) ₃] ⁺	
57	[C(CH₃)₃]+ (tert-Butyl cation)	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **tert-Butylperoxy 2-ethylhexyl carbonate** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition (1H NMR):







• Spectrometer: 300 MHz or higher

• Pulse Sequence: Standard single-pulse sequence

Sweep Width: 0-15 ppm

• Number of Scans: 16-64

• Relaxation Delay: 1-2 s

Data Acquisition (13C NMR):

• Spectrometer: 75 MHz or higher

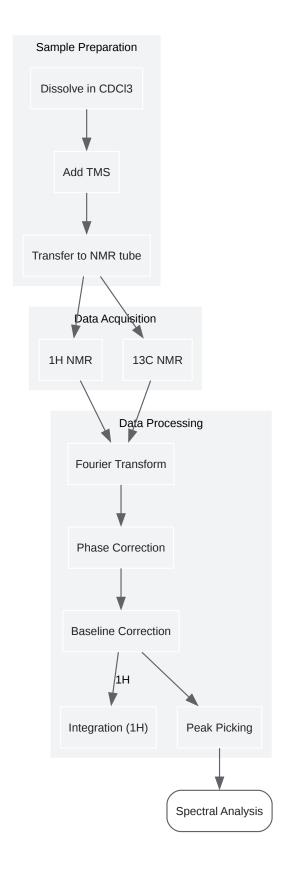
• Pulse Sequence: Proton-decoupled pulse sequence

• Sweep Width: 0-200 ppm

• Number of Scans: 1024 or more, depending on concentration

• Relaxation Delay: 2-5 s





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Caption: A generalized workflow for NMR analysis.

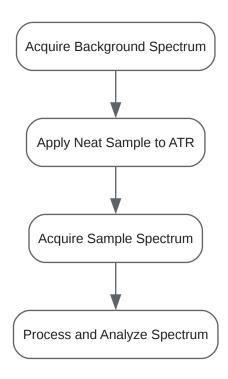


IR Spectroscopy

Sample Preparation: As **tert-Butylperoxy 2-ethylhexyl carbonate** is a liquid, a neat sample can be analyzed directly.

Data Acquisition (FTIR-ATR):

- Obtain a background spectrum of the clean ATR crystal.
- Place a small drop of the neat liquid sample onto the ATR crystal.
- · Acquire the sample spectrum.
- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32



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Caption: Workflow for FTIR analysis using an ATR accessory.



Mass Spectrometry

Sample Introduction: Direct infusion or injection via a gas chromatograph (GC-MS) can be used. For GC-MS, a dilute solution in a volatile organic solvent (e.g., hexane or ethyl acetate) is prepared.

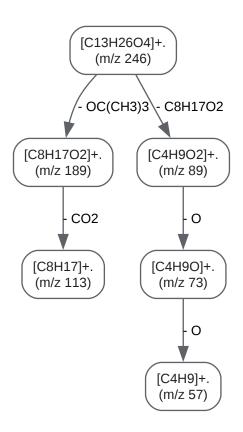
Data Acquisition (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: m/z 40-300

 Source Temperature: Kept as low as possible to minimize thermal decomposition of the peroxide.



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